

An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline

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Compound of Interest

Compound Name: 3-Fluoro-2-methoxyaniline

Cat. No.: B156832

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical considerations for **3-Fluoro-2-methoxyaniline**, a key building block in medicinal chemistry and organic synthesis.

Core Molecular and Physical Properties

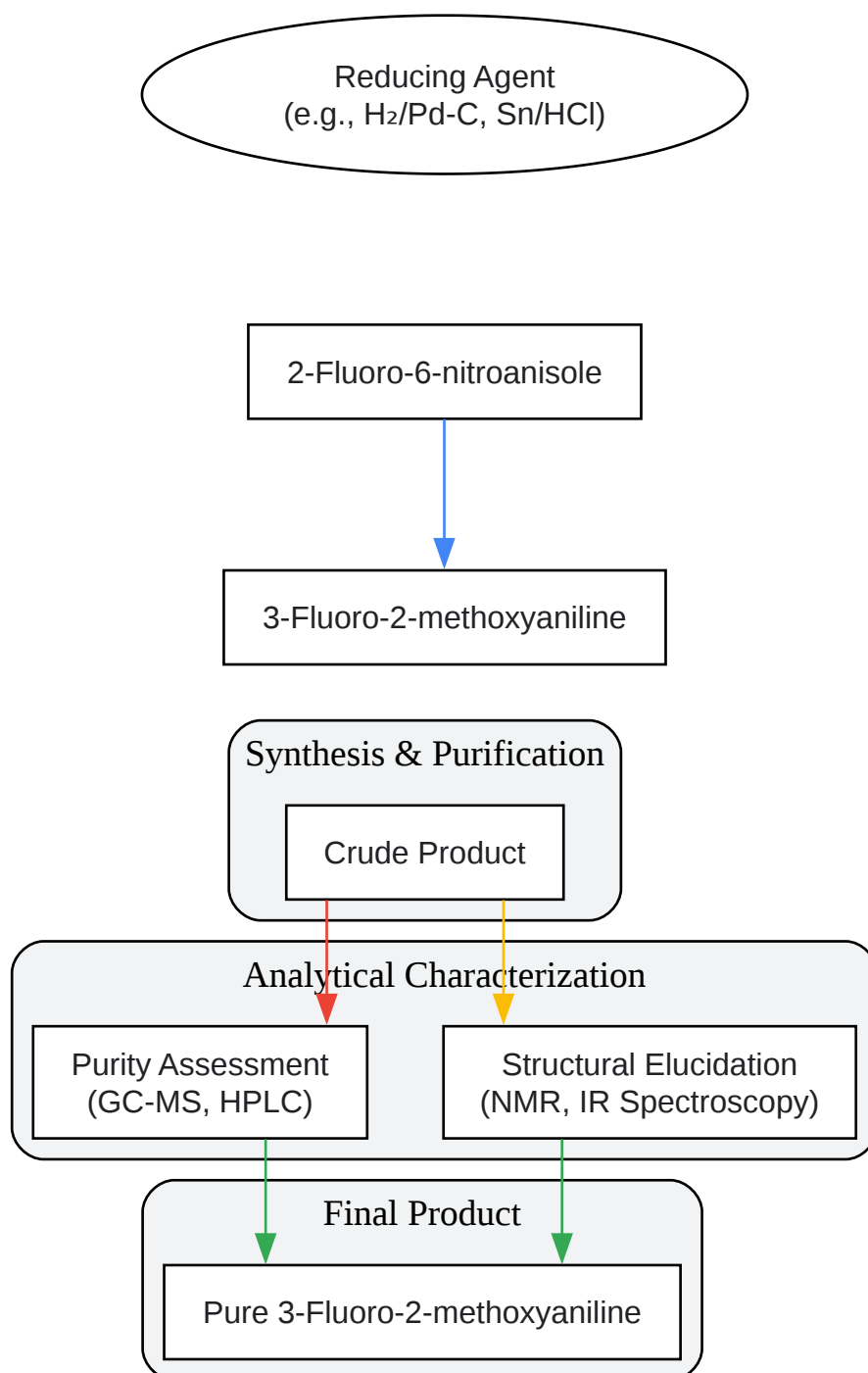
3-Fluoro-2-methoxyaniline, also known as 3-Fluoro-2-methoxybenzenamine or 3-Fluoro-o-anisidine, is an aromatic amine derivative. Its molecular structure and properties make it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of **3-Fluoro-2-methoxyaniline**

Property	Value	Reference
Molecular Formula	C ₇ H ₈ FNO	[1][2]
Molecular Weight	141.14 g/mol	[1][2]
CAS Number	437-83-2	[1]
Appearance	Liquid	[1]
Density	1.172 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.531	[1]
Flash Point	100 °C (212 °F)	[1]
InChI Key	RCYMPYMITUEHOJ- UHFFFAOYSA-N	[1]
SMILES String	COc1c(N)cccc1F	[1]

Synthesis of 3-Fluoro-2-methoxyaniline

A common and effective method for the synthesis of fluorinated anilines is the reduction of the corresponding nitroaromatic compound. For **3-Fluoro-2-methoxyaniline**, a representative synthetic pathway involves the reduction of 2-fluoro-6-nitroanisole.



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